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molecular formula C8H8Br2N2O3 B8541282 3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)-amino]-propionic acid

3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)-amino]-propionic acid

Cat. No. B8541282
M. Wt: 339.97 g/mol
InChI Key: JKVFRRMEVSUCAD-UHFFFAOYSA-N
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Patent
US07423031B2

Procedure details

To a solution of 3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)-amino]-propionic acid ethyl ester (7.80 g, 21.1 mmol) in 160 mL of 1:1 mixture of dioxane-H2O is added KOH (4.72 g, 84.2 mmol). The mixture is stirred at room temperature overnight. The solution is extracted with Et2O (100 mL) and the aqueous layer is then acidified with HCl to a pH of less than 2 followed by extraction with EtOAc (80 mL×3). The EtOAc layers are combined, washed with brine, and dried with Na2SO4. After removal of solvent, 3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)-amino]-propionic acid is obtained. It was used without further purification; 1H NMR (DMSO-d6) δ 2.47 (t, 2H, J=7.2 Hz), 3.39 (q, 2H, J=6.0 Hz), 6.90 (s, 1H), 8.17 (t, 1H, J=4.8 Hz); m/z [M++1] 340.9.
Name
3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)-amino]-propionic acid ethyl ester
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.72 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][CH2:6][NH:7][C:8]([C:10]1[NH:11][C:12]([Br:16])=[C:13]([Br:15])[CH:14]=1)=[O:9])C.[OH-].[K+]>O1CCOCC1.O>[Br:15][C:13]1[CH:14]=[C:10]([C:8]([NH:7][CH2:6][CH2:5][C:4]([OH:17])=[O:3])=[O:9])[NH:11][C:12]=1[Br:16] |f:1.2,3.4|

Inputs

Step One
Name
3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)-amino]-propionic acid ethyl ester
Quantity
7.8 g
Type
reactant
Smiles
C(C)OC(CCNC(=O)C=1NC(=C(C1)Br)Br)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
4.72 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with Et2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc (80 mL×3)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(NC1Br)C(=O)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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